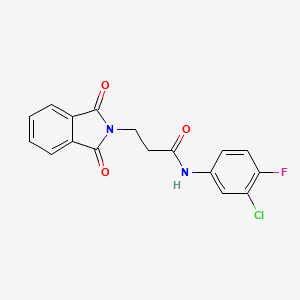

![molecular formula C17H18N6O B5560925 3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves the arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, a method that can be adapted for the synthesis of the target compound (Shevchuk et al., 2012). Additionally, the synthesis of piperidine-based derivatives has been explored through various cyclization and nucleophilic addition reactions, providing a basis for synthesizing the compound (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The structure of related compounds has been determined using crystallography, showcasing planar rings and specific conformations (Yıldırım et al., 2006). These structural insights are crucial for understanding the molecular configuration and spatial arrangement of atoms in "3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine".

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from studies on similar piperidine and imidazole derivatives, where reactions with various reagents lead to a range of products, indicating a versatile reactivity profile that could apply to the compound of interest (Goli-Garmroodi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

One application area is the development of synthetic methodologies for azole-containing piperidines, which are important in medicinal chemistry. A study by Shevchuk et al. (2012) details a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, demonstrating a versatile approach to synthesizing complex piperidine derivatives with potential biological activities (Shevchuk et al., 2012).

Antimicrobial Activity

Compounds containing imidazole and piperidine rings have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction of related precursors in the presence of piperidine, have been reported by Goli-Garmroodi et al. (2015). These derivatives exhibit good to excellent yields and potential as antimicrobial agents (Goli-Garmroodi et al., 2015).

Green Chemistry Applications

Konda et al. (2011) discussed the use of piperidine in polyethylene glycol (PEG-400) as an efficient and green solvent for the synthesis of imidazole-containing 1,5-benzodiazepines, underscoring the environmental benefits of employing green chemistry principles in the synthesis of complex heterocyclic compounds (Konda et al., 2011).

Corrosion Inhibition

The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in acidic solutions has been studied, highlighting the utility of these compounds in industrial applications. The study by Yadav et al. (2016) found that these derivatives significantly inhibit corrosion, demonstrating the potential of such structures in protecting metals against corrosion (Yadav et al., 2016).

Radiolabeling for Diagnostic Applications

Research on mixed ligand fac-tricarbonyl complexes for potential diagnostic applications, as discussed by Mundwiler et al. (2004), involves structurally similar compounds. These complexes can be used for labeling bioactive molecules containing monodentate or bidentate donor sites, illustrating the relevance of these chemical structures in developing diagnostic tools (Mundwiler et al., 2004).

Eigenschaften

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c24-17(13-3-1-5-15(9-13)23-11-20-21-12-23)22-8-2-4-14(10-22)16-18-6-7-19-16/h1,3,5-7,9,11-12,14H,2,4,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTALSKRMCSHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)